molecular formula C15H21NO3 B13063096 tert-butyl 2-Phenylmorpholine-4-carboxylate

tert-butyl 2-Phenylmorpholine-4-carboxylate

Cat. No.: B13063096
M. Wt: 263.33 g/mol
InChI Key: NPFOHOSLAUXAFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-Phenylmorpholine-4-carboxylate: is an organic compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol . It is a morpholine derivative, characterized by the presence of a tert-butyl ester group and a phenyl ring attached to the morpholine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-Phenylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and phenylboronic acid under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving automated systems for mixing, heating, and purification .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-Phenylmorpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl 2-Phenylmorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl 4-ethynylphenylcarbamate
  • tert-Butyl 2-phenylmorpholine-4-carboxylate

Comparison: this compound is unique due to its specific combination of a morpholine ring, a phenyl group, and a tert-butyl ester group. This structure imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

tert-butyl 2-phenylmorpholine-4-carboxylate

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-9-10-18-13(11-16)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3

InChI Key

NPFOHOSLAUXAFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.